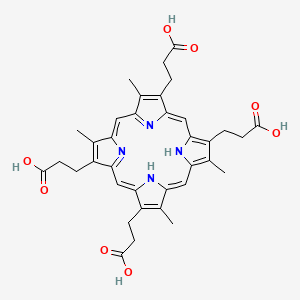

Coproporphyrin II

説明

Coproporphyrin II is a type of porphyrin, a class of organic compounds that play a crucial role in various biological functions. It is involved in the heme biosynthetic pathway . The porphyrias, a family of metabolic disorders, are caused by defects in the activity of one of the enzymes in the heme biosynthetic pathway .

Synthesis Analysis

The synthesis of porphyrins, including Coproporphyrin II, has reached a state of refinement where almost any desired porphyrin can be synthesized . The synthesis of natural porphyrins, including Coproporphyrin II, has been a primary target of early porphyrin chemists .

Molecular Structure Analysis

The molecular structure of Coproporphyrin II is represented by the InChI key: VORBHEGMEBOMMB-JRHDEHKPSA-N .

Chemical Reactions Analysis

Porphyrins, including Coproporphyrin II, can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions .

科学的研究の応用

Solar Cell Sensitizers

Coproporphyrin complexes, specifically Cu(II) and Zn(II) coproporphyrins, have been utilized as sensitizers in dye-sensitized solar cells. The Copper(II) coproporphyrin-I demonstrated a power conversion efficiency of 3.8% under full sunlight conditions, highlighting its potential in renewable energy applications (Alibabaei et al., 2010).

Intracellular Oxygen Sensing

Coproporphyrin-based conjugates have been developed for sensing intracellular oxygen levels. Phosphorescent oligoarginine conjugates of tetracarboxylic Pt(II)-coproporphyrin I dye (PtCP) have been synthesized for this purpose. Their structure-activity relationships aid in the rational design of bioconjugates for specific cellular applications (Dmitriev et al., 2011).

Biomarker for Drug-Drug Interactions

Coproporphyrin I (CPI) has been evaluated as a selective endogenous biomarker for OATP1B-mediated drug-drug interactions. Through pharmacokinetic modeling and simulation, CPI demonstrated sensitivity to identify moderate and weak OATP1B inhibitors, aiding in optimal drug interaction study design (Barnett et al., 2018).

Phosphorescent Labeling Reagents

Monofunctional derivatives of platinum(II) and palladium(II) coproporphyrin-II have been developed for phosphorescent labeling of proteins and biomolecules. These derivatives serve as alternative labels in the design of sensitive bioassays based on phosphorescence and time-resolved fluorescence detection (Koskelin et al., 2002).

Photodynamic Therapy

Zinc-coproporphyrin III, a derivative of coproporphyrin, has been studied as a potential photodynamic therapy (PDT) agent. It showed efficient photodynamic generation of singlet oxygen, a crucial factor in PDT applications, with low host toxicity (Yamamoto et al., 2003).

Bioanalysis in Drug Interactions

Coproporphyrins have been proposed as biomarkers for predicting human hepatic organic anion-transporting polypeptides-mediated drug interactions. A robust UHPLC-MS/MS assay for CP-I and CP-III in plasma has been developed, demonstrating the potential of coproporphyrins as substitutes in drug-drug interaction studies (Kandoussi et al., 2018).

In Vivo Imaging

Coproporphyrin, labeled with In-111, has been used for imaging atheromatous plaques in rabbits, demonstrating its potential in medical imaging for identifying tumor and atherosclerotic lesions (Kulkarni et al., 2001).

将来の方向性

Research on Coproporphyrin II and other porphyrins is ongoing. Recent studies have focused on the regulation of heme biosynthesis in bacteria via the coproporphyrin-dependent pathway . Other research has focused on the intersection of iron and porphyrin metabolism in the mitochondria . These studies suggest that there is still much to learn about Coproporphyrin II and its role in biological processes.

特性

IUPAC Name |

3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-15-30-23(7-11-35(45)46)19(3)27(39-30)14-28-20(4)24(8-12-36(47)48)32(40-28)16-31-22(6-10-34(43)44)18(2)26(38-31)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQQUFEIPMIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)CCC(=O)O)C(=C4C)CCC(=O)O)C(=C3CCC(=O)O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863099 | |

| Record name | 3,3',3'',3'''-(3,7,13,17-Tetramethylporphyrin-2,8,12,18-tetrayl)tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coproporphyrin II | |

CAS RN |

3082-03-9 | |

| Record name | Coproporphyrin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

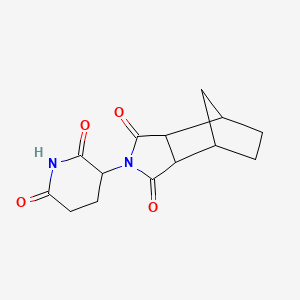

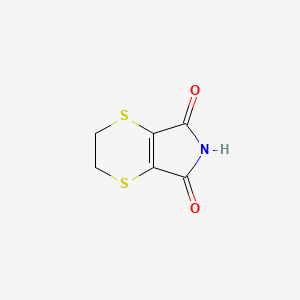

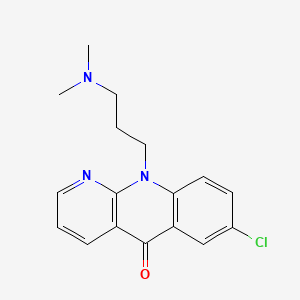

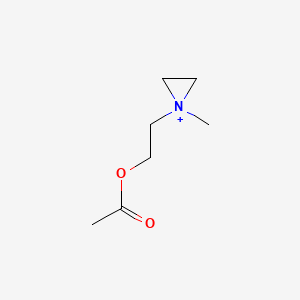

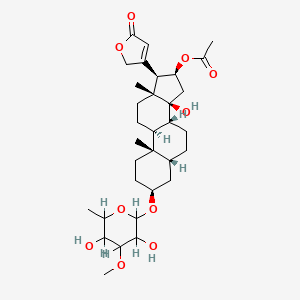

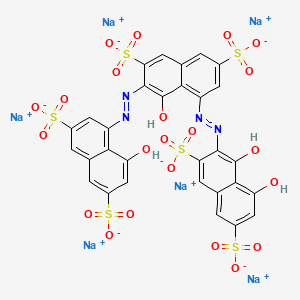

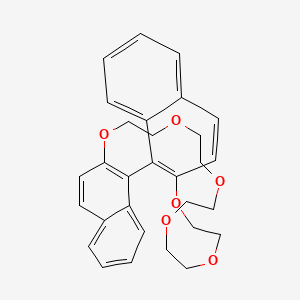

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide](/img/structure/B1207828.png)

![1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1207830.png)

![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)